(2R)-2-(Dibenzylamino)propan-1-ol
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Overview
Description
“(2R)-2-(Dibenzylamino)propan-1-ol” is a chemical compound with the CAS Number: 60479-64-3 . It has a molecular weight of 255.36 . This compound is used in scientific research and exhibits properties that make it an ideal candidate for various applications such as drug synthesis, catalysis, and organic chemistry studies.
Synthesis Analysis
While specific synthesis methods for “(2R)-2-(Dibenzylamino)propan-1-ol” were not found in the search results, it is mentioned that this compound is a versatile material used in scientific research. It’s likely used as an intermediate or reagent in various chemical reactions.Molecular Structure Analysis
The molecular formula of “(2R)-2-(Dibenzylamino)propan-1-ol” is C17H21NO . The InChI code is 1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1 .Physical And Chemical Properties Analysis
“(2R)-2-(Dibenzylamino)propan-1-ol” is a solid at room temperature . It has a LogP value of 3.06960, indicating its lipophilicity .Scientific Research Applications
Synthesis of Complex Molecules
One study focused on the synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers, highlighting the versatility of dibenzylamino compounds in generating complex molecular structures with potential biological activities. The stereochemistry of these compounds was determined using NMR spectroscopy and single crystal X-ray analysis, illustrating the compound's role in constructing stereochemically defined molecules (Jones et al., 2016).
Structural and Spectroscopic Investigations
Another study conducted a comprehensive structural, single-crystal X-ray diffraction (SC-XRD), and spectroscopic investigation of Schiff base derivatives, which are crucial in various chemical syntheses and have significant applications in catalysis and materials science. This research underscores the importance of dibenzylamino derivatives in understanding molecular interactions and properties (Khalid et al., 2018).
Radiosynthesis Applications
In the field of radiopharmaceuticals, the compound has been used in the efficient radiosynthesis of fluorine-18 labeled beta-blockers, showcasing its role in developing diagnostic and therapeutic agents. The study demonstrated the synthesis of fluorinated derivatives of toliprolol, highlighting the compound's utility in creating radiotracers for PET imaging (Stephenson et al., 2008).
Mechanism of Action
The mechanism of action for “(2R)-2-(Dibenzylamino)propan-1-ol” is not specified in the search results. Its use in scientific research suggests it may have diverse roles depending on the context.
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(dibenzylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEFFKXJADVWJO-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553094 |
Source
|
Record name | (2R)-2-(Dibenzylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60479-64-3 |
Source
|
Record name | (2R)-2-(Dibenzylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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